Cimetidine impurity F
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Overview
Description
N-Cyano-N’,N"-bis-[2-((4-methyl-5-imidazolyl)methylthio) ethyl]guanidine is a complex organic compound with the molecular formula C16H24N8S2 and a molecular weight of 392.54 . This compound is known for its unique structure, which includes imidazole rings and thioether linkages, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyano-N’,N"-bis-[2-((4-methyl-5-imidazolyl)methylthio) ethyl]guanidine involves multiple steps:
Formation of Intermediate: The initial step involves the reaction of 4-methylimidazole with formaldehyde in the presence of hydrochloric acid to form an intermediate.
Condensation Reaction: This intermediate is then condensed with cysteamine hydrochloride to produce a mono-condensed product.
Final Synthesis: The mono-condensed product undergoes a second condensation reaction with dimethyl cyanamide under basic conditions to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the same reaction steps as described above. The reactions are carried out in controlled environments to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Cyano-N’,N"-bis-[2-((4-methyl-5-imidazolyl)methylthio) ethyl]guanidine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Substituted imidazole derivatives.
Scientific Research Applications
N-Cyano-N’,N"-bis-[2-((4-methyl-5-imidazolyl)methylthio) ethyl]guanidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Cyano-N’,N"-bis-[2-((4-methyl-5-imidazolyl)methylthio) ethyl]guanidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways . The imidazole rings and thioether linkages play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-Cyano-N-[2-(5-methylimidazole-4-methylthio)ethyl]-S-methyl isothiourea
- N-Cyano-N’-[2-(4-methyl-5-imidazolyl)methylthio]ethyl-S-methylisothiourea
Uniqueness
N-Cyano-N’,N"-bis-[2-((4-methyl-5-imidazolyl)methylthio) ethyl]guanidine is unique due to its dual imidazole rings and thioether linkages, which confer distinct chemical and biological properties. These structural features enhance its reactivity and binding affinity, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C16H24N8S2 |
---|---|
Molecular Weight |
392.6 g/mol |
IUPAC Name |
1-cyano-2,3-bis[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]guanidine |
InChI |
InChI=1S/C16H24N8S2/c1-12-14(23-10-21-12)7-25-5-3-18-16(20-9-17)19-4-6-26-8-15-13(2)22-11-24-15/h10-11H,3-8H2,1-2H3,(H,21,23)(H,22,24)(H2,18,19,20) |
InChI Key |
OFGXKQGKIOVKQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN1)CSCCNC(=NCCSCC2=C(NC=N2)C)NC#N |
Origin of Product |
United States |
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